(5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Heterocyclic Chemistry Context: Thiazolo-Triazole-Pyrazole Hybrid Systems
Thiazolo-triazole-pyrazole hybrids represent a strategic fusion of three nitrogen-containing heterocycles, each contributing distinct electronic and pharmacological properties. Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, are known for their role in antioxidant and anti-inflammatory agents. Triazoles, with three nitrogen atoms in their aromatic ring, enhance metabolic stability and hydrogen-bonding capacity, making them pivotal in antifungal and anticancer drug design. Pyrazoles, featuring adjacent nitrogen atoms, are widely used in analgesics and antipyretics due to their ability to modulate cyclooxygenase activity.
The hybridization of these systems creates synergistic effects. For example, the thiazolo[3,2-b]triazole scaffold provides a rigid framework that stabilizes the conjugated π-system, while pyrazole substituents introduce steric and electronic diversity. This molecular architecture allows for simultaneous interaction with multiple biological targets, a feature exploited in recent anticancer and antimicrobial agents.
Structural Uniqueness of the Compound: Fluorophenyl Substituents and Conjugated π-Systems
The compound’s structural distinction arises from two key features: 4-fluorophenyl substituents and an extended conjugated π-system . Each fluorophenyl group contributes electron-withdrawing fluorine atoms, which polarize the aromatic rings and enhance intermolecular interactions such as dipole-dipole forces and π-π stacking. These substituents also improve metabolic stability by reducing susceptibility to oxidative degradation, a common limitation in heterocyclic drug candidates.
The conjugated π-system spans the thiazolo-triazole core and the pyrazole-methylidene moiety, creating a delocalized electron network. This conjugation, facilitated by overlapping p-orbitals across the heterocycles, lowers the compound’s overall energy and increases its UV-Vis absorption, a property relevant to photodynamic therapy applications. Computational studies of analogous structures suggest that the (5Z)-configuration optimizes orbital overlap, further stabilizing the molecule.
Table 1: Key Structural Features and Their Implications
Historical Development of Thiazolo[3,2-b]Triazol-6-one Derivatives
The synthesis of thiazolo[3,2-b]triazol-6-ones dates to early efforts in combining thiazole and triazole pharmacophores. Initial methods relied on cyclocondensation reactions between mercapto-triazoles and α-halocarbonyl compounds, often requiring harsh acidic conditions. Advances in multicomponent reactions (MCRs) enabled the incorporation of pyrazole and arylidene moieties, as seen in the synthesis of the title compound.
A landmark study by Zaharia et al. (2018) demonstrated that alkaline conditions at room temperature could yield thiazolo-triazole derivatives via acyclic thioether intermediates, improving reaction efficiency. Subsequent work by PMC (2021) introduced 5-arylidene and 5-aminomethylidene substituents, significantly broadening the scaffold’s applicability in oncology. The introduction of fluorophenyl groups marked a strategic shift toward enhancing electronic properties and target selectivity, as evidenced by the compound’s improved activity in kinase inhibition assays.
Table 2: Evolution of Synthetic Strategies
Properties
Molecular Formula |
C26H15F2N5OS |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H15F2N5OS/c27-19-10-6-16(7-11-19)23-18(15-32(30-23)21-4-2-1-3-5-21)14-22-25(34)33-26(35-22)29-24(31-33)17-8-12-20(28)13-9-17/h1-15H/b22-14- |
InChI Key |
IRQILFRINSDWHS-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenylhydrazine and 4-fluorobenzaldehyde, which are then subjected to cyclization reactions to form the pyrazole and thiazole rings. The final step involves the condensation of these intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and condensation reactions. The scalability of the process is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound is studied for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs share the thiazolo-triazolone core but differ in substituents, which influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Thiazolo-Triazolone Derivatives
Crystallographic and Conformational Analysis
- Target Compound : Predicted planar geometry based on analogs (e.g., ’s isostructural derivatives). Computational models suggest minimal deviation from planarity except for one fluorophenyl group oriented perpendicularly .
- Analog in : Single-crystal X-ray diffraction (using SHELXL ) confirmed monoclinic symmetry (space group P2₁/c) with a dihedral angle of 85° between thiazolo-triazolone and pyrazole rings .
Pharmacological Potential
Key Research Findings
Substituent-Driven Lipophilicity : Ethoxy and propoxy groups () increase logP values by 0.5–1.0 units compared to the target compound, impacting membrane permeability .
Conformational Rigidity : The Z-configuration and planar core stabilize π-π stacking in crystal lattices, as observed in ’s isostructural analogs .
Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 4-methylphenyl in ) reduces reaction yields by ~20% compared to smaller groups .
Biological Activity
The compound (5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.55 g/mol. The structure incorporates multiple pharmacologically relevant moieties, including a thiazole and triazole ring, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including the target compound, demonstrate significant antitumor activity . For instance, studies have shown that compounds with similar structural features inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Antitumor Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 15.0 | Cell cycle arrest |
| Compound C | A549 (Lung) | 10.0 | Inhibition of angiogenesis |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties , which are crucial in treating conditions like arthritis and other inflammatory diseases. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
A study demonstrated that a pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone, a standard anti-inflammatory drug .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown activity against various bacterial strains and fungi. For instance, compounds similar to the target molecule were tested against E. coli and Staphylococcus aureus, showing promising results.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of (5Z)-2-(4-fluorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways related to inflammation and tumor growth.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of (5Z)-thiazolotriazolone derivatives to improve yield and purity?
- Answer: Synthesis optimization involves multi-step reactions with precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining 70–80°C during condensation steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts : Acid/base catalysts (e.g., NaH or H₂SO₄) improve reaction rates and regioselectivity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity (>95%) .
Q. What spectroscopic methods are recommended for confirming the structure of (5Z)-thiazolotriazolone derivatives?
- Answer: A combination of techniques ensures structural accuracy:
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~500) .
- HPLC : Validates purity (>98%) and detects stereoisomers via retention time analysis .
Q. What are the key stability considerations for storing thiazolotriazolone derivatives in research settings?
- Answer: Stability is influenced by:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thiazolidinone ring .
- Temperature : Long-term storage at –20°C preserves bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiazolotriazolone derivatives across different studies?
- Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and cell lines (e.g., HepG2 vs. MCF-7 for anticancer assays) .
- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-methylphenyl) using SAR tables .
- Data validation : Replicate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What computational strategies are effective in predicting the biological targets of (5Z)-thiazolotriazolone derivatives?
- Answer: Integrate computational tools with experimental validation:
- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., 14-α-demethylase for antifungals) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Train models on datasets with IC₅₀ values to prioritize derivatives for synthesis .
Q. How can X-ray crystallography using SHELXL improve the structural characterization of thiazolotriazolone derivatives?
- Answer: SHELXL refines crystallographic data by:
- Handling twinned data : Apply TWIN commands to resolve overlapping reflections in low-symmetry space groups .
- Hydrogen placement : Position H-atoms via riding models or difference Fourier maps .
- Validation : Cross-check with spectroscopic data (e.g., C=O bond length ~1.22 Å vs. NMR carbonyl shifts) .
Methodological Notes
-
Data Tables :
Parameter Example Value Reference Synthetic yield 62–72% HPLC purity >98% Anticancer IC₅₀ (μM) 1.8–12.4 (varies by cell line) -
Contradiction Analysis : Conflicting bioactivity data may reflect assay sensitivity thresholds (e.g., IC₅₀ < 5 μM in high-throughput vs. >10 μM in manual assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
